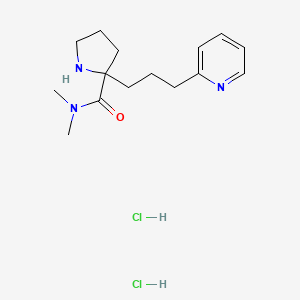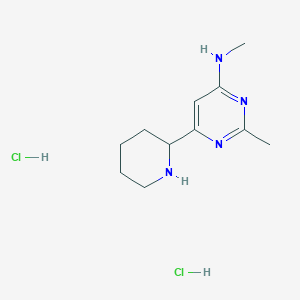
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Übersicht
Beschreibung
Methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride (MPPD) is a novel piperidine-pyrimidine heterocyclic compound that has recently been studied for its potential applications in the field of biomedical research. It has been found to possess several interesting properties, including its ability to act as a prodrug and its ability to inhibit the enzyme 5-lipoxygenase.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Reactivity with Amines: The reactivity of related pyrimidine compounds with primary amines, such as butyland benzylamine, piperidine, and morpholine, has been studied. These amines can open the 1,3,4-oxadiazole ring and substitute the methylthio group in the pyrimidine ring (Yakubkene & Vainilavichyus, 1998).
Biological Activities
Fungicidal and Insecticidal Activities
Derivatives of pyrimidine, including those with piperidine substituents, displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Antibacterial Activity
Piperidine-containing pyrimidine imines and thiazolidinones synthesized through microwave-assisted methods have shown antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Plant Growth Stimulation
Some derivatives containing the pyrimidine fragment demonstrated a pronounced effect in stimulating plant growth (Pivazyan et al., 2019).
Antitumor Activity
Compounds derived from 4-aminopiperidine, which may be structurally similar to methyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride, showed antitumor activity in models of transplantable murine L1210 lymphocytic leukemia and B16 melanoma (Aldobaev, Mikhina, & Present, 2021).
Synthesis of Deoxycytidine Kinase Inhibitors
A related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was synthesized as a key intermediate in the development of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).
Antihypertensive Activity
6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which share a structural similarity with the compound of interest, have been shown to have antihypertensive activity in spontaneously hypertensive rats (Bennett et al., 1981).
Eigenschaften
IUPAC Name |
N,2-dimethyl-6-piperidin-2-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-14-10(7-11(12-2)15-8)9-5-3-4-6-13-9;;/h7,9,13H,3-6H2,1-2H3,(H,12,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFWQDVYYNEHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)
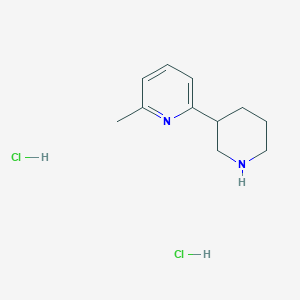
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
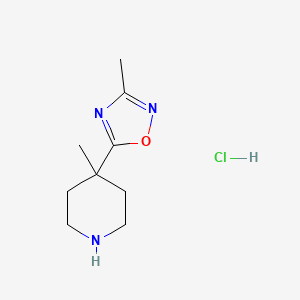
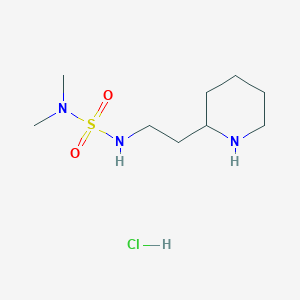
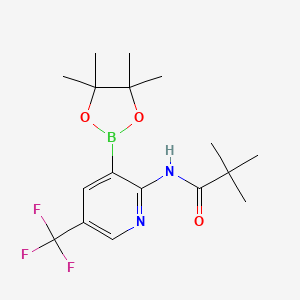
![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)
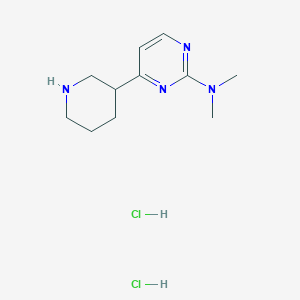
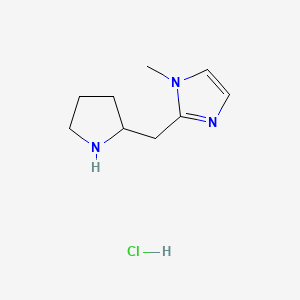
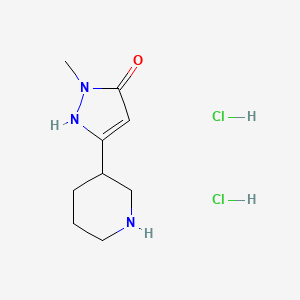
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
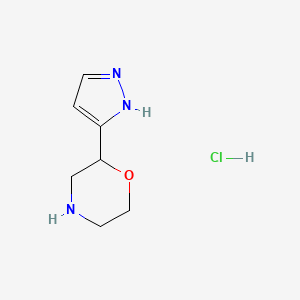
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)
